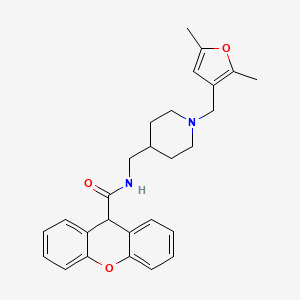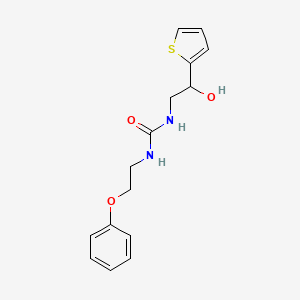
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a urea backbone with hydroxy, thiophene, and phenoxyethyl substituents. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, phenol, and ethylene oxide.
Formation of Intermediates: The thiophene and phenol derivatives are first converted into their respective intermediates through reactions such as halogenation and etherification.
Urea Formation: The intermediates are then reacted with isocyanates or carbamates under controlled conditions to form the urea backbone.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The urea backbone can be reduced to form amines.
Substitution: The phenoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene ketones, while reduction could produce phenoxyethylamines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
1-(2-Hydroxy-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea: Contains a furan ring instead of a thiophene ring.
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenylethyl)urea: Features a phenylethyl group instead of a phenoxyethyl group.
Uniqueness
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea is unique due to the combination of its hydroxy, thiophene, and phenoxyethyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-13(14-7-4-10-21-14)11-17-15(19)16-8-9-20-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRXQIPGJINGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)

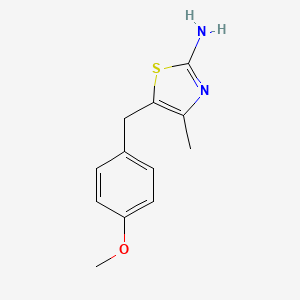

![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide](/img/structure/B2374629.png)
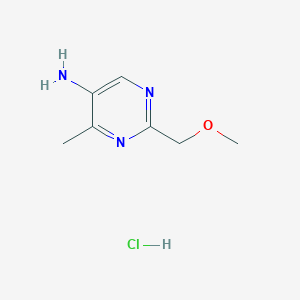
![3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2374633.png)
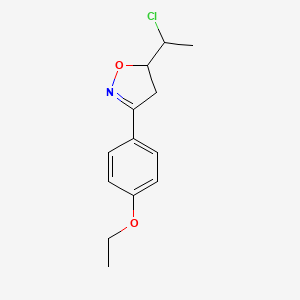
![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
